1,3,5-Tripentylbenzene

Description

General Significance of 1,3,5-Trisubstituted Benzenes in Chemical Science

1,3,5-Trisubstituted benzenes are aromatic compounds where three substituents are attached to the benzene (B151609) ring at positions that are separated by one unsubstituted carbon atom. This symmetrical arrangement imparts a high degree of order and can lead to the formation of unique supramolecular structures. These scaffolds are pivotal in various domains of chemical science.

In materials science, the C3 symmetry of 1,3,5-trisubstituted benzenes makes them ideal building blocks for the construction of advanced materials such as dendrimers, liquid crystals, and porous organic frameworks. The rigid and well-defined geometry of these molecules allows for the creation of highly ordered, self-assembling systems with tailored electronic and photophysical properties.

In medicinal chemistry, the 1,3,5-trisubstituted benzene core serves as a versatile scaffold for the design of novel therapeutic agents. The spatial arrangement of the substituents allows for precise three-dimensional interaction with biological targets like enzymes and receptors. A notable example is the 1,3,5-triazine (B166579) scaffold, a related heterocyclic analogue, which has been extensively investigated for its anticancer properties. google.com The substituents on the benzene ring can be modified to fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The synthesis of 1,3,5-trisubstituted benzenes has been a subject of extensive research, with various methods developed to achieve this specific substitution pattern. Traditional methods often involve the cyclotrimerization of alkynes or the condensation of ketones. researchgate.net More recent and efficient synthetic routes continue to be developed, highlighting the ongoing importance of this class of compounds in organic synthesis. researchgate.net

Research Landscape and Specific Focus on 1,3,5-Tripentylbenzene Analogues

The research landscape for 1,3,5-trisubstituted benzenes is rich and varied, with numerous studies focusing on analogues bearing different functional groups. For instance, 1,3,5-triphenylbenzene (B1329565) and its derivatives have been extensively studied for their optical and electronic properties. nih.gov Similarly, 1,3,5-trinitrobenzene (B165232) is a well-known high-energy material. sioc-journal.cn

In contrast, research specifically on this compound is notably sparse in publicly available literature. While its existence and basic molecular properties are known, detailed experimental data on its physical characteristics and applications are not widely documented. chemsynthesis.com This lack of extensive research presents an opportunity for future investigations into the potential unique properties that the three pentyl chains might impart to the benzene core. Long-chain alkylbenzenes, in a broader sense, are recognized for their role as intermediates in the production of surfactants and have been used as environmental tracers. nih.gov

One specific piece of research indicates that this compound acts as an inhibitor of the interaction between a steroid receptor coactivator and estrogen receptor α. impurity.com This finding suggests a potential role for this compound in biochemical and pharmacological research, warranting further exploration of its biological activities.

The synthesis of this compound would likely follow established methods for producing long-chain alkylated benzenes, such as the Friedel-Crafts alkylation of benzene with a suitable pentylating agent. ontosight.ai This synthetic approach is a cornerstone of industrial chemistry for producing linear alkylbenzenes. crimsonpublishers.com

Compound Data

Below are data tables for this compound and a selection of other 1,3,5-trisubstituted benzene analogues for comparison.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆ | impurity.com |

| Molecular Weight | 288.51 g/mol | impurity.com |

| CAS Number | 78870-40-3 | impurity.com |

| Melting Point | Not available | chemsynthesis.com |

| Boiling Point | Not available | chemsynthesis.com |

| Density | Not available | chemsynthesis.com |

Table 2: Comparison of 1,3,5-Trisubstituted Benzene Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Area of Interest |

| 1,3,5-Trimethylbenzene (Mesitylene) | C₉H₁₂ | 120.19 | Solvent, precursor to other compounds |

| 1,3,5-Trinitrobenzene | C₆H₃N₃O₆ | 213.11 | High-energy material sioc-journal.cn |

| 1,3,5-Triphenylbenzene | C₂₄H₁₈ | 306.40 | Optical and electronic materials nih.gov |

| This compound | C₂₁H₃₆ | 288.51 | Limited research, potential biological activity impurity.com |

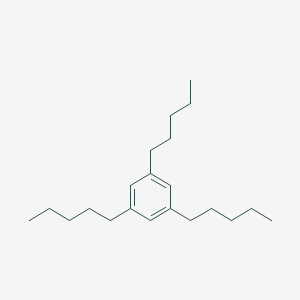

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tripentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVJBFYWFCSGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511725 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78870-40-3 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Reactions Involving 1,3,5 Tripentylbenzene and Its Analogues

Detailed Reaction Mechanisms of Cyclotrimerization Processes

The synthesis of 1,3,5-symmetrically substituted alkylbenzenes, including 1,3,5-tripentylbenzene, is commonly achieved through the [2+2+2] cyclotrimerization of the corresponding terminal alkyne (e.g., pent-1-yne). This process is a highly atom-economical method for constructing benzene (B151609) rings and is typically mediated by a transition metal catalyst. wikipedia.org

The generally accepted mechanism for metal-catalyzed alkyne cyclotrimerization involves several key steps: wikipedia.org

Alkyne Coordination: The process begins with the coordination of two alkyne molecules to the metal center.

Oxidative Coupling: The two coordinated alkynes undergo oxidative coupling to form a five-membered metallacyclopentadiene intermediate. This is often a critical step in the catalytic cycle. wikipedia.org

Third Alkyne Interaction: The metallacyclopentadiene intermediate then reacts with a third alkyne molecule. Several pathways are proposed for this step, including:

[4+2] Cycloaddition: The third alkyne acts as a dienophile and reacts with the metallacyclopentadiene (acting as a diene) in a Diels-Alder-type reaction to form a metallanorbornadiene intermediate. rsc.orgnih.gov

Insertion: The third alkyne inserts into one of the metal-carbon bonds of the metallacyclopentadiene to form a seven-membered metallacycloheptatriene intermediate. wikipedia.org

Reductive Elimination: The final step involves the reductive elimination of the benzene product from the metal complex (either the metallanorbornadiene or metallacycloheptatriene), which regenerates the active catalytic species, allowing the cycle to continue.

The precise pathway followed after the formation of the metallacyclopentadiene can depend on the specific metal catalyst, its ligand environment, and the steric and electronic properties of the alkyne substituents. wikipedia.orgnih.gov

Catalytic Pathways and Intermediate Species (e.g., in CuCl₂ catalysis, Ti/Li systems)

The choice of catalyst is crucial for achieving high yield and regioselectivity in cyclotrimerization reactions. Different metal systems operate through distinct catalytic pathways.

Copper(II) Chloride (CuCl₂) Catalysis: Copper chloride is often used as a co-catalyst, particularly in palladium-catalyzed cyclotrimerization reactions. In PdCl₂/CuCl₂ systems, the reaction mechanism for acetylene cyclotrimerization has been investigated using density functional theory (DFT). The proposed pathway involves the initial formation of a palladium chloride-cyclopentadiene intermediate after the oxidative coupling of two alkyne molecules. sci-hub.se The role of CuCl₂ is significant in improving the reaction rate and selectivity. sci-hub.selookchem.com It is believed to facilitate the regeneration of the active Pd(II) catalyst and can influence the regiochemical outcome of the reaction, directing the formation of specific isomers. lookchem.com

Titanium/Lithium (Ti/Li) Systems: Catalytic systems derived from reagents like Ti(OiPr)₄/n-BuLi have been developed for the [2+2+2] cycloaddition of alkynes. researchgate.net Kinetic studies on these systems suggest a mechanism that involves a binuclear titanium arene compound as the resting state of the catalyst. The rate-limiting step is the oxidative coupling of two alkyne molecules, which is promoted by the active catalyst. This is followed by a rapid [4+2] cycloaddition with a third alkyne to form the 1,3,5-substituted arene product. researchgate.net Highly regioselective cyclotrimerization of terminal alkynes to yield 1,3,5-trisubstituted benzenes has also been achieved using titanium complexes supported by calixarene ligands. acs.org

| Catalytic System | Key Intermediate(s) | Proposed Rate-Limiting Step | Reference(s) |

| PdCl₂/CuCl₂ | Palladacyclopentadiene | Reaction with the third alkyne molecule | sci-hub.se |

| Ti(OiPr)₄/n-BuLi | Binuclear titanium arene | Oxidative coupling of two alkynes | researchgate.net |

| CpCo(L₂) | Cobaltacyclopentadiene | Varies with alkyne and ligands | nih.gov |

| Ni(0) Complexes | Nickelacyclopentadiene | Oxidative coupling | uu.nlacs.org |

Kinetics and Energetics of Substitution Reactions (e.g., bromination studies on tri-tert-butylbenzene)

The reactivity of the aromatic ring in 1,3,5-trialkylbenzenes is heavily influenced by the steric bulk of the alkyl groups. This is well-documented in studies of electrophilic aromatic substitution on 1,3,5-tri-tert-butylbenzene, a close analogue of this compound.

Kinetic studies on the bromination of 1,3,5-tri-tert-butylbenzene have revealed unusually high kinetic orders with respect to bromine. rsc.org The reaction can proceed via two concurrent pathways: bromo-de-protonation (standard electrophilic substitution) and bromo-de-tert-butylation (ipso-substitution where a tert-butyl group is replaced). The experimental kinetic orders in bromine for these reactions were found to be approximately 5 and 7, respectively. rsc.orgresearchgate.net

This high reaction order is explained by the participation of clustered polybromide anions (Br₂ₙ₋₁⁻) in the transition states, which help to stabilize the forming bromide ion in the apolar solvent. rsc.org The bromo-de-tert-butylation reaction exhibits a higher order because its larger reaction center requires more extensive polybromide clusters for stabilization. rsc.org

Computational DFT calculations support this model, indicating that the high order in bromine is a direct consequence of the clustered nature of the transition state. rsc.org The steric hindrance provided by the three tert-butyl groups significantly raises the activation energy for the formation of the typical σ-complex (arenium ion), making alternative pathways involving polybromide clusters more favorable.

| Reaction | Reactant | Experimental Kinetic Order (in Br₂) | Proposed Mechanism Feature | Reference |

| Bromo-de-protonation | 1,3,5-tri-tert-butylbenzene | ~5 | Participation of clustered polybromide anions in the transition state. | rsc.orgresearchgate.net |

| Bromo-de-tert-butylation | 1,3,5-tri-tert-butylbenzene | ~7 | Larger polybromide clusters required for the bigger reaction center. | rsc.orgresearchgate.net |

Mechanistic Insights from Isotopic Labeling and Kinetic Isotope Effects

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, particularly for distinguishing between different rate-determining steps. nih.gov In electrophilic aromatic substitution, the measurement of the primary deuterium kinetic isotope effect (KIE), expressed as the ratio of rate constants (kH/kD), can determine if the C-H bond is broken in the rate-limiting step. stackexchange.comwikipedia.org

For most electrophilic aromatic substitutions, the formation of the Wheland intermediate (σ-complex) is the rate-determining step, and the subsequent deprotonation is fast. In these cases, no significant primary KIE is observed (kH/kD ≈ 1). stackexchange.com However, in certain reactions, such as sulfonation or under specific conditions for halogenation, the deprotonation step can become rate-limiting, leading to a significant KIE. stackexchange.comegyankosh.ac.in

In the case of the bromination of 1,3,5-tri-tert-butylbenzene, a significant primary deuterium KIE was measured for the bromo-de-protonation reaction. rsc.orgresearchgate.net This finding indicates that the removal of the proton from the aromatic ring is part of the rate-limiting step. This is contrary to the typical mechanism for aromatic bromination but can be rationalized by the severe steric hindrance around the reaction center. The bulky tert-butyl groups can impede the approach of the base that removes the proton, thereby increasing the energy barrier for the deprotonation step and making it rate-limiting. rsc.org

DFT models have confirmed this observation, although they sometimes predict a larger KIE value than what is measured experimentally, suggesting the complexity of the transition state environment. rsc.org The presence of a KIE provides compelling evidence that C-H bond cleavage is kinetically significant in the substitution reactions of highly hindered aromatics like 1,3,5-tri-tert-butylbenzene. rsc.orgacs.org

Structure Reactivity Relationships and Functionalization of 1,3,5 Tripentylbenzene Derivatives

Synthesis and Derivatization Strategies for Alkyl-Substituted Benzenes

The synthesis of symmetrically substituted trialkylbenzenes, such as 1,3,5-tripentylbenzene, predominantly relies on the Friedel-Crafts alkylation reaction. mt.commt.com This electrophilic aromatic substitution involves reacting an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). cerritos.edu The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile and attacks the benzene (B151609) ring. libretexts.org

However, the direct Friedel-Crafts alkylation with primary alkyl halides like 1-chloropentane (B165111) is susceptible to carbocation rearrangements, which would lead to a mixture of isomers instead of the desired straight-chain product. libretexts.orgmsu.edu To circumvent this, a two-step alternative is often employed:

Friedel-Crafts Acylation : Benzene is first reacted with an acyl halide (e.g., pentanoyl chloride) and a Lewis acid catalyst. This reaction introduces an acyl group onto the ring to form a ketone (e.g., valerophenone). Unlike alkylation, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement. mt.comuomustansiriyah.edu.iq

Reduction : The resulting aryl alkyl ketone is then reduced to the corresponding alkylbenzene. A common method for this is the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). Catalytic hydrogenation over a palladium catalyst can also be used. uomustansiriyah.edu.iq

This acylation-reduction sequence ensures the introduction of a straight-chain alkyl group without isomeric impurities. To achieve the 1,3,5-substitution pattern, the reaction conditions must be carefully controlled. Since the first alkyl group is an ortho-, para-director and activates the ring, subsequent substitutions would typically occur at the ortho and para positions. To obtain the meta-substituted product, specific directing groups or multi-step synthetic pathways may be required, often starting from a precursor that directs incoming groups to the meta position. libretexts.orgyoutube.com

Derivatization of this compound can be achieved through two main routes: substitution on the aromatic ring or reactions involving the alkyl side chains.

Ring Functionalization : As alkyl groups are activating, the benzene ring of this compound is more nucleophilic than benzene itself and can readily undergo further electrophilic aromatic substitution reactions like nitration, halogenation, or sulfonation. The three alkyl groups sterically hinder the ortho positions (2, 4, 6), directing incoming electrophiles to these positions, although the reaction rate might be slowed by steric hindrance.

Side-Chain Functionalization : The pentyl groups can undergo free-radical halogenation at the benzylic position (the carbon atom attached to the benzene ring), which is the most reactive site. This can be a starting point for introducing other functional groups. The oxidation of alkyl chains is another derivatization pathway. For instance, the bulky isopropyl groups in 1,3,5-triisopropylbenzene (B165165) can be oxidized to form hydroperoxides, which are valuable intermediates in industrial synthesis.

Influence of Alkyl Chain Length and Isomerism on Molecular Behavior

The physical and chemical properties of tri-substituted benzenes are significantly influenced by the length of the alkyl chains and their isomeric arrangement on the benzene ring.

Alkyl Chain Length: Increasing the length of the alkyl chains from methyl to pentyl has a predictable effect on several molecular properties.

Thermal Properties : Longer alkyl chains increase the molecule's molar mass and surface area, leading to stronger van der Waals forces between molecules. This results in higher boiling points and, generally, higher melting points.

Solubility : The nonpolar character of the molecule increases with the length of the alkyl chains. Consequently, solubility in nonpolar organic solvents like hexane (B92381) and toluene (B28343) increases, while solubility in polar solvents like water decreases significantly. solubilityofthings.com

Molecular Packing and Mobility : In the solid state, longer, flexible alkyl chains can influence how the molecules pack together. Studies on other organic semiconductors have shown that alkyl chain length affects phase behavior and charge-carrier mobility. rsc.org Longer chains can lead to more ordered packing but can also introduce more conformational disorder.

Reactivity : While the electronic effect of different alkyl groups on the benzene ring is similar (all are weakly activating), the steric hindrance increases with chain length and branching. The pentyl groups in this compound would exert more steric hindrance than the methyl groups in 1,3,5-trimethylbenzene (mesitylene), potentially slowing down reactions at the aromatic ring.

Isomerism: The spatial arrangement of the alkyl groups on the benzene ring has a profound impact on the molecule's symmetry, polarity, and physical properties. For example, the three isomers of trimethylbenzene exhibit distinct properties.

1,3,5-Trimethylbenzene (Mesitylene) : This isomer is symmetrical and nonpolar. This symmetry leads to a more ordered crystal lattice and a relatively high melting point compared to its less symmetrical isomers, though its boiling point is lower than the 1,2,3-isomer. accustandard.com

1,2,4-Trimethylbenzene (Pseudocumene) : This isomer is asymmetrical and possesses a small dipole moment, making it slightly polar. This results in a lower melting point than the symmetrical 1,3,5-isomer. nih.govwikipedia.org

1,2,3-Trimethylbenzene (Hemimellitene) : This isomer is also asymmetrical and polar. The proximity of the three methyl groups causes some steric strain. It has the highest boiling point of the three isomers. wikipedia.orgnih.gov

The stability of benzene isomers can also be a factor, with some highly strained hypothetical isomers being kinetically unstable and prone to decomposition through quantum tunneling. nih.govrsc.org For trialkylbenzenes, the 1,3,5-isomer is often thermodynamically more stable than the 1,2,3-isomer due to reduced steric strain between adjacent alkyl groups.

| Property | 1,3,5-Trimethylbenzene accustandard.com | 1,2,4-Trimethylbenzene nih.gov | 1,2,3-Trimethylbenzene nih.gov |

|---|---|---|---|

| Molar Mass (g/mol) | 120.20 | 120.19 | 120.19 |

| Melting Point (°C) | -45 | -43.8 | -25.4 |

| Boiling Point (°C) | 163 - 166 | 169 | 176.1 |

| Symmetry | Symmetrical (Nonpolar) | Asymmetrical (Polar) | Asymmetrical (Polar) |

Comparative Studies with Trialkylbenzenes and Triarylbenzenes

Comparing this compound with other symmetrically substituted benzenes reveals clear structure-property relationships.

Comparison with other Trialkylbenzenes: As the size of the alkyl group at the 1, 3, and 5 positions increases, the physical properties change systematically.

Synthesis : The primary synthetic route for 1,3,5-trimethylbenzene, 1,3,5-triethylbenzene, and 1,3,5-triisopropylbenzene is Friedel-Crafts alkylation of benzene with the corresponding alkyl halide or alkene. wikipedia.org As noted for this compound, the acylation-reduction method is preferred for longer, straight-chain alkyl groups to prevent rearrangements.

Physical Properties : There is a clear trend of increasing melting and boiling points with the increasing molar mass and size of the alkyl groups.

| Compound | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | Primary Synthesis Method |

|---|---|---|---|---|

| 1,3,5-Trimethylbenzene | 120.20 accustandard.com | -45 accustandard.com | 163-166 accustandard.com | Friedel-Crafts Alkylation |

| 1,3,5-Triethylbenzene | 162.27 wikipedia.org | -66.5 wikipedia.org | 215 wikipedia.org | Friedel-Crafts Alkylation wikipedia.org |

| 1,3,5-Triisopropylbenzene | 204.35 | -6.8 | 235-236 | Friedel-Crafts Alkylation |

| This compound | 288.52 | N/A | N/A | Friedel-Crafts Acylation-Reduction |

Comparison with Triarylbenzenes (e.g., 1,3,5-Triphenylbenzene): Replacing the flexible alkyl groups with rigid aryl groups, such as in 1,3,5-triphenylbenzene (B1329565), results in a molecule with fundamentally different properties.

Synthesis : 1,3,5-triphenylbenzene is not typically synthesized by Friedel-Crafts-type reactions. Instead, a common method is the acid- or base-catalyzed self-condensation (cyclotrimerization) of acetophenone (B1666503) or its derivatives. sapub.orgresearchgate.netgoogle.com

Structure and Properties : 1,3,5-triphenylbenzene is a large, rigid, and highly planar molecule. This leads to very strong intermolecular pi-stacking interactions in the solid state. As a result, its melting point (173-174 °C) is vastly higher than those of trialkylbenzenes. sapub.org Its solubility is also different, being soluble in hot aromatic solvents but much less so in aliphatic hydrocarbons compared to this compound.

Reactivity and Applications : The reactivity of the central benzene ring in 1,3,5-triphenylbenzene is different from that of trialkylbenzenes. The phenyl groups are deactivating via resonance, making the central ring less susceptible to electrophilic attack. The peripheral phenyl rings, however, can be functionalized. Due to their rigid, star-shaped structure and electronic properties, triarylbenzenes are often explored as building blocks for functional materials, such as organic light-emitting diodes (OLEDs), porous organic frameworks, and photocatalysts. nih.gov

Computational and Theoretical Investigations of 1,3,5 Tripentylbenzene Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometry, electronic properties, and reactivity of molecules. For 1,3,5-tripentylbenzene, DFT calculations can elucidate the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding its chemical behavior.

DFT studies on related 1,3,5-trisubstituted benzene (B151609) derivatives have demonstrated the utility of this approach. For instance, investigations into 1,3,5-tris(diphenylamino)benzene (B145324) (TDAB) derivatives have used DFT to understand the structure-property relationships that make them suitable as hole transport materials in solar cells. researchgate.net These studies typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy difference between them (the HOMO-LUMO gap) is a critical parameter for electronic applications. researchgate.net

For this compound, the electron-donating nature of the alkyl (pentyl) groups is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene. libretexts.orgresearchgate.net The substituents activate the benzene ring, influencing the regioselectivity of reactions. libretexts.org DFT can precisely quantify these effects and predict the most likely sites for electrophilic aromatic substitution.

Furthermore, DFT is instrumental in mapping reaction pathways by calculating the energies of reactants, products, and transition states. This allows for the determination of activation energies and reaction kinetics. researchgate.netkaust.edu.sa For example, a theoretical study on the reaction of 1,3,5-trihydroxybenzene with peroxyl radicals used DFT to determine that the hydrogen atom transfer (HAT) mechanism is thermodynamically preferred. researchgate.net A similar approach could be applied to study the oxidation or other reactions of this compound, providing a detailed mechanistic understanding.

| Property | Description | Predicted Effect for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Increased relative to benzene due to the electron-donating pentyl groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Slightly affected by the alkyl groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates electronic excitability and chemical reactivity. | Decreased relative to benzene, suggesting higher reactivity. |

| Electron Density | Distribution of electrons around the molecule. | Increased electron density on the aromatic ring, particularly at the ortho and para positions relative to the pentyl groups. |

| Reaction Pathways | The sequence of elementary steps by which a chemical reaction occurs. | DFT can model transition states to predict preferred pathways for reactions like nitration or halogenation. |

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, intermolecular interactions, and self-assembly processes of substances like this compound.

While specific MD studies on this compound are not widely documented, extensive research on structurally analogous benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives offers significant insight. nih.govnih.gov BTA molecules are known to self-assemble into well-defined, one-dimensional supramolecular polymers in solution, driven by a combination of hydrogen bonding and hydrophobic interactions. nih.govnih.govtue.nl MD simulations have been crucial in understanding the cooperative nature of this assembly process and the structure of the resulting aggregates. nih.gov

For this compound, which lacks the strong hydrogen-bonding amide groups of BTAs, intermolecular interactions would be dominated by weaker van der Waals forces and π-π stacking of the benzene rings. The flexible pentyl chains would introduce significant conformational entropy and influence the packing of the molecules. MD simulations could predict how these molecules aggregate in different solvents or in the bulk liquid state. Key parameters that can be investigated include:

Radial Distribution Functions (RDFs): To understand the local packing and arrangement of molecules.

Order Parameters: To quantify the degree of orientational order, such as the alignment of the benzene rings.

Free Energy Calculations: To determine the stability of dimers and larger aggregates, revealing the thermodynamics of self-assembly. nih.gov

Simulations of other substituted benzenes, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), have successfully used MD to predict crystal structures, compression behavior, and other physical properties in good agreement with experimental data. dtic.milresearchgate.net These studies highlight the sensitivity of MD predictions to the quality of the force field used to describe the interatomic interactions. dtic.mil

| Simulation Output | Information Gained for this compound |

| Trajectory Analysis | Visualization of molecular motion, aggregation, and conformational changes of pentyl chains over time. |

| Radial Distribution Function (g(r)) | Provides probabilities of finding a neighboring molecule at a certain distance, revealing packing shells and preferred intermolecular distances. |

| Potential Mean Force (PMF) | Calculation of the free energy profile for bringing two molecules together, quantifying the strength of dimerization. |

| System Density and Phase Behavior | Prediction of bulk properties like density and the conditions under which ordered phases (e.g., liquid crystals) might form. |

Quantitative Structure-Property Relationship (QSPR) Models for Predictive Chemistry (drawing parallels from related substituted benzenes)

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to predict the properties of chemicals based on their molecular structure. kashanu.ac.ir These models establish a mathematical correlation between calculated molecular descriptors and experimentally measured properties. For classes of compounds like substituted benzenes, QSPR can be a valuable tool for estimating properties that are difficult or costly to measure experimentally. researchgate.netscienmag.comsemanticscholar.org

QSPR models are built by first calculating a set of molecular descriptors for a series of related compounds (a "training set") for which the property of interest is known. These descriptors can be categorized as:

Topological: Based on the 2D graph of the molecule (e.g., connectivity indices). kashanu.ac.irsemanticscholar.org

Geometrical: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies). nih.gov

Physicochemical: Representing properties like hydrophobicity (logP). researchgate.net

Multiple linear regression (MLR) or machine learning algorithms are then used to build a predictive model. kashanu.ac.irscienmag.com Studies on substituted benzenes have successfully developed QSPR models for properties such as boiling points, melting points, heat capacity, entropy, and toxicity. kashanu.ac.irsemanticscholar.org For instance, a study on 50 substituted benzaldehydes used electronic and steric descriptors to predict their ¹⁷O carbonyl chemical shifts. nih.gov

For this compound, a QSPR model could be developed by considering a series of 1,3,5-trialkylbenzenes with varying alkyl chain lengths. By correlating descriptors with a property like boiling point, a predictive equation could be established.

| Compound | Alkyl Chain Length (n) | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) (Hypothetical) | van der Waals Volume (ų) (Hypothetical) |

| 1,3,5-Trimethylbenzene | 1 | 120.19 | 164.7 | 123.6 |

| 1,3,5-Triethylbenzene | 2 | 162.27 | 215.5 | 168.9 |

| 1,3,5-Tripropylbenzene | 3 | 204.35 | 259.0 | 214.2 |

| 1,3,5-Tributylbenzene (B3194407) | 4 | 246.43 | 296.0 | 259.5 |

| This compound | 5 | 288.51 | 330.0 | 304.8 |

Theoretical Analysis of Noncovalent Interactions and Supramolecular Motifs

Noncovalent interactions are the dominant forces that govern the organization of molecules in the condensed phase, leading to the formation of supramolecular assemblies. nih.govresearchgate.net For this compound, the key noncovalent interactions are π-π stacking, alkyl-π interactions, and van der Waals (dispersion) forces. Theoretical analysis provides a detailed understanding of the nature and strength of these interactions.

π-π Stacking: This interaction occurs between the aromatic rings. While often depicted as a face-to-face sandwich, theoretical calculations show that offset-stacked or T-shaped (edge-to-face) geometries are often more stable. arxiv.orgresearchgate.net The electrostatic interaction between the quadrupole moments of the benzene rings plays a significant role, but dispersion energy is the major source of attraction. arxiv.org The relative position of substituents can have a profound influence on the strength of π-π stacking interactions. nih.gov

Supramolecular Motifs: The interplay of these noncovalent forces leads to the formation of specific, repeating patterns of molecular organization, known as supramolecular motifs. In related systems like 1,3,5-trisubstituted 2,4,6-triethylbenzenes, X-ray crystallography has revealed the formation of dimeric structures held together by C-H···π interactions. rsc.org Similarly, many benzene-1,3,5-tricarboxamide (BTA) derivatives form columnar structures where the disc-like molecules stack on top of each other. nih.gov

Theoretical calculations, including high-level ab initio methods and energy decomposition analysis, can be used to dissect the contributions of different energy components (electrostatic, dispersion, Pauli repulsion) to the total interaction energy. arxiv.orgrsc.org This analysis helps rationalize why certain supramolecular motifs are preferred over others. For this compound, it is likely that these interactions would lead to columnar or herringbone-type packing arrangements, influenced by the conformational flexibility of the pentyl chains.

| Interaction Type | Description | Relevance to this compound |

| π-π Stacking | Interaction between aromatic rings. Geometries can be face-to-face, offset, or T-shaped. | A primary driving force for the association of benzene cores. |

| Alkyl-π Interaction | Interaction between an alkyl C-H bond and a π-system. | Stabilizes packing arrangements between the pentyl chains and neighboring rings. researchgate.net |

| van der Waals (Dispersion) | Weak, attractive forces arising from temporary fluctuations in electron density. | A major contribution to both π-π and alkyl-π interactions and the overall cohesion. arxiv.org |

| Supramolecular Motif | A recurring pattern of intermolecular interactions. | The combination of interactions likely leads to motifs like stacked columns or nested dimers. |

Advanced Characterization Techniques for Probing Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the precise 1,3,5-substitution pattern of the pentyl groups on the benzene (B151609) ring and for analyzing the compound's structural integrity.

¹H NMR Spectroscopy: In the proton (¹H) NMR spectrum of 1,3,5-tripentylbenzene, the three protons on the aromatic ring are chemically equivalent due to the molecule's C₃ symmetry and are expected to appear as a single sharp signal (a singlet). The protons of the three identical pentyl chains will produce a set of distinct signals. The methylene (B1212753) group attached directly to the benzene ring (α-CH₂) typically appears as a triplet, while the terminal methyl group (ε-CH₃) also presents as a triplet. The intermediate methylene groups (β, γ, δ-CH₂) will show more complex splitting patterns, often as multiplets, due to coupling with adjacent protons. The integration of these signals, representing the relative number of protons in each environment, serves to confirm the structure.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides complementary information about the carbon skeleton. It will show distinct signals for the two types of aromatic carbons (those substituted with pentyl groups and the unsubstituted ones). Each of the five carbon atoms in the pentyl chain will also produce a unique signal, confirming the structure of the alkyl substituent. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ carbons.

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing the connectivity between protons and carbons, allowing for an unambiguous assignment of all NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~6.8 (s) | - |

| Aromatic-C (substituted) | - | ~142 |

| Aromatic-C (unsubstituted) | - | ~125 |

| α-CH₂ | ~2.5 (t) | ~36 |

| β-CH₂ | ~1.6 (m) | ~32 |

| γ-CH₂ | ~1.3 (m) | ~31 |

| δ-CH₂ | ~1.3 (m) | ~23 |

| ε-CH₃ | ~0.9 (t) | ~14 |

s = singlet, t = triplet, m = multiplet

Mass Spectrometry (MS) for Elucidating Reaction Products and Impurities

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to identify trace impurities or byproducts from its synthesis.

In an electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular mass. The fragmentation pattern is typically dominated by the cleavage of the alkyl chains. A very common fragmentation for alkylbenzenes is the loss of an alkyl radical to form a stable tropylium-like cation. For this compound, a significant peak is expected at a mass-to-charge ratio (m/z) corresponding to the loss of a butyl radical ([M-57]⁺), resulting from cleavage at the β-position of the pentyl chain. This is a characteristic fragmentation for long-chain alkylbenzenes. The fragmentation of the closely related 1,3,5-trimethylbenzene primarily shows the loss of a methyl group. docbrown.info The mass spectrum for 1,3,5-tributylbenzene (B3194407) is also well-documented. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal hyphenated technique for assessing the purity of a this compound sample. mdpi.comresearchgate.net The gas chromatograph separates the compound from any isomers (e.g., 1,2,4-tripentylbenzene) or other volatile impurities before they enter the mass spectrometer, which then provides definitive identification of each separated component.

Table 2: Expected Primary Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| 302 | [C₂₁H₃₈]⁺ | Molecular Ion (M⁺) |

| 245 | [C₁₇H₂₉]⁺ | Loss of a butyl radical (C₄H₉) |

| 189 | [C₁₃H₂₁]⁺ | Loss of a second pentyl group fragment |

| 133 | [C₉H₁₃]⁺ | Further fragmentation of alkyl chains |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |

| 57 | [C₄H₉]⁺ | Butyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Chromatographic Methods for Separation and Purity Determination (e.g., Flash Column Chromatography, GPC)

Chromatographic methods are fundamental for both the purification of this compound and the analytical determination of its purity.

Flash Column Chromatography: This is a standard preparative technique for purifying organic compounds. wiley-vch.deyoutube.comresearchgate.netsemanticscholar.org For this compound, which is a nonpolar hydrocarbon, a silica (B1680970) gel stationary phase is typically used with a nonpolar mobile phase, such as hexane (B92381) or a gradient of hexane and a slightly more polar solvent like ethyl acetate. The compound and any impurities are separated based on their differential adsorption to the silica gel, allowing for the collection of pure fractions.

High-Performance Liquid Chromatography (HPLC): HPLC offers high-resolution separation for analytical purity assessment. mtc-usa.comgoogle.comrsc.orgnacalai.comnsf.gov A reversed-phase setup, using a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is well-suited for separating this compound from its positional isomers and other nonpolar impurities. rsc.org

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their hydrodynamic volume. This technique would be particularly useful for removing any larger oligomeric or polymeric byproducts that might have formed during the synthesis of this compound.

Spectroscopic Probes for Investigating Host-Guest Interactions and Self-Assembly (e.g., Fluorescence Correlation Spectroscopy)

The 1,3,5-trisubstituted benzene framework is a common scaffold in supramolecular chemistry, used to create host molecules for binding specific guests or to design molecules that self-assemble into larger ordered structures. nih.govznaturforsch.comfao.orgrsc.orgnih.govresearchgate.netsemanticscholar.orgrsc.orgbeilstein-journals.orgtue.nl While this compound itself is not inherently suited for these applications, its derivatives, functionalized with recognition motifs or reporter groups, can be studied using various spectroscopic methods.

Fluorescence Spectroscopy: If a derivative of this compound is synthesized to include a fluorescent tag, its interaction with guest molecules can be monitored by changes in its fluorescence properties (e.g., intensity, emission wavelength). This allows for the calculation of binding constants and the study of complex stoichiometry. nih.govsemanticscholar.org

Fluorescence Correlation Spectroscopy (FCS): FCS is a highly sensitive technique that measures fluctuations in fluorescence intensity as a small number of fluorescent molecules diffuse through a microscopic observation volume. mdpi.com By analyzing the correlation of these fluctuations, one can determine the diffusion coefficient of the fluorescent species. In a host-guest system, the formation of a larger complex leads to a slower diffusion time, which can be measured by FCS to quantify binding interactions and dynamics, even at very low concentrations. mdpi.com

Table 3: Application of Spectroscopic Techniques to Study Supramolecular Interactions of this compound Derivatives

| Technique | Information Provided | Underlying Principle |

| Fluorescence Spectroscopy | Binding affinity (Kₐ), Stoichiometry | Change in fluorescence upon guest binding. |

| UV-Vis Absorption Spectroscopy | Binding affinity, Stoichiometry | Change in absorbance spectrum upon complex formation. |

| NMR Titration | Binding site, Association constant | Change in chemical shifts of host protons upon guest addition. |

| Fluorescence Correlation Spectroscopy (FCS) | Binding kinetics, Diffusion coefficients | Change in diffusion time upon formation of a host-guest complex. |

Applications of 1,3,5 Tripentylbenzene Scaffolds in Advanced Chemical Sciences

Supramolecular Chemistry and Molecular Recognition

Design and Synthesis of Host Molecules for Guest Encapsulation

No research findings, data tables, or detailed discussions on 1,3,5-Tripentylbenzene for these specific applications were found.

Fundamental Principles of Molecular Recognition and Binding Selectivity

The 1,3,5-trisubstituted benzene (B151609) framework is a cornerstone in the design of synthetic receptors for molecular recognition, a process governed by non-covalent interactions between a host molecule and a guest. The strategic placement of functional groups on the benzene ring allows for the creation of specific binding pockets that can selectively interact with target molecules.

In the context of 1,3,5-trialkylbenzene scaffolds, such as those related to this compound, the alkyl groups play a crucial role in preorganizing the binding elements of the host molecule. This preorganization is essential for achieving high binding affinity and selectivity. The "steric-gearing effect," observed in systems like 1,3,5-triethylbenzene, forces the binding elements to orient towards the same face of the central benzene ring, thereby creating a convergent binding cavity. beilstein-journals.orgbeilstein-journals.orgnih.gov This principle is directly applicable to this compound scaffolds, where the longer pentyl chains can further influence the conformational preferences and the depth of the binding pocket.

Computational studies and analysis of crystallographic data have shown that while the steric gearing provided by ethyl groups offers an energetic advantage over smaller methyl groups, the magnitude of this advantage is dependent on the specific interacting groups. beilstein-journals.orgbeilstein-journals.orgnih.gov For this compound, the increased steric bulk of the pentyl groups would be expected to enforce a more defined convergent conformation of attached binding moieties, potentially leading to enhanced binding of specific guest molecules. The principles of molecular recognition involving these scaffolds are summarized in the table below.

| Principle | Description | Relevance to this compound |

| Preorganization | The arrangement of binding sites in a host molecule in a conformation that is complementary to the guest prior to binding. | The C3-symmetric scaffold of this compound provides a rigid platform for the convergent orientation of binding groups. |

| Steric Gearing | The interlocking of alkyl groups to restrict conformational freedom and favor a specific arrangement of substituents. | The pentyl groups can interdigitate to direct attached functional groups to one face of the benzene ring, enhancing binding affinity. beilstein-journals.orgbeilstein-journals.orgnih.gov |

| Binding Selectivity | The ability of a host to bind a specific guest more strongly than other potential guests. | The defined geometry and functionalization of the this compound scaffold allow for the design of hosts with high selectivity. |

| Host-Guest Complexation | The formation of a stable complex between a host and a guest molecule through non-covalent interactions. | The preorganized cavity of a this compound-based host can effectively encapsulate guest molecules. mdpi.comnih.gov |

Self-Assembly into Ordered Nanostructures (e.g., Benzene-1,3,5-tricarboxamides as ordering moieties)

The 1,3,5-trisubstituted benzene core is a powerful motif for directing the self-assembly of molecules into well-defined, ordered nanostructures. A prime example of this is the use of benzene-1,3,5-tricarboxamides (BTAs) as ordering moieties. semanticscholar.orgrsc.orgresearchgate.net BTAs are derivatives where the substituents at the 1, 3, and 5 positions are amide groups. These molecules have a strong tendency to self-assemble into one-dimensional, rod-like nanostructures. rsc.org

The self-assembly process is driven by a combination of intermolecular forces. The primary interaction is the threefold hydrogen bonding between the amide groups of adjacent BTA molecules, which leads to the formation of stable, helical stacks. researchgate.net Additionally, π-π stacking interactions between the aromatic cores of the BTA molecules contribute to the stability of the assembled structures. researchgate.net The peripheral alkyl chains, such as the pentyl groups in a this compound derivative, play a crucial role in ensuring solubility in the desired medium and in modulating the packing of the self-assembled structures. researchgate.net

By modifying the side chains attached to the amide groups, the properties and morphology of the resulting nanostructures can be precisely controlled. For instance, the introduction of chiral moieties can induce a preferred helicity in the supramolecular polymer. tue.nl The balance between hydrophilic and hydrophobic chains can lead to the formation of distinct nanostructures such as micelles, nanotapes, or nanoribbons in aqueous solutions. semanticscholar.org Furthermore, the incorporation of peptide fragments can lead to the formation of complex, higher-order nanofibers with morphologies that depend on the amino acid sequence. rsc.orgnih.gov

Supramolecular Polymers and Responsive Materials

The self-assembly of this compound derivatives, particularly BTAs, can be described as a supramolecular polymerization process, where monomers associate non-covalently to form long, polymer-like chains. rug.nl These supramolecular polymers exhibit properties characteristic of conventional polymers, but with the added advantage of being dynamic and reversible due to the non-covalent nature of the interactions holding the monomers together. nih.gov

This dynamic nature makes them excellent candidates for the development of responsive or "smart" materials. These materials can undergo a change in their structure and properties in response to external stimuli such as temperature, pH, or light. mdpi.comnih.gov For example, BTA-based supramolecular polymers in water can exhibit a temperature-dependent reversible reorganization. acs.org The introduction of specific functional groups can impart responsiveness to other stimuli. For instance, incorporating acidic or basic groups can make the material sensitive to pH changes. nih.gov

The ability to create functional and responsive materials from this compound scaffolds has significant implications for various fields, including biomedical applications. Water-soluble supramolecular polymers based on BTAs are being explored as dynamic biomaterials that can mimic the fibrous structures found in nature. nih.govrsc.org Their stimuli-responsive behavior can be harnessed for applications such as controlled drug delivery, where the disassembly of the supramolecular polymer can be triggered to release a therapeutic agent. mdpi.com

Building Blocks for Dendrimeric and Oligomeric Architectures

The C3 symmetry of the 1,3,5-trisubstituted benzene ring makes it an ideal core or branching unit for the construction of dendrimers and other oligomeric architectures. Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. They consist of a central core, layers of repeating branched units (dendrons), and a surface of terminal functional groups.

1,3,5-Trisubstituted benzenes can be utilized in both divergent and convergent synthetic strategies for dendrimer construction. In the divergent approach, the dendrimer is built outwards from the core, while in the convergent method, the dendrons are synthesized first and then attached to the core. The this compound unit can serve as the central core, with reactive functional groups attached to the pentyl chains or directly to the benzene ring for the subsequent attachment of dendrons.

Similarly, 1,3,5-triazine (B166579), another C3-symmetric molecule, is a widely used building block for dendrimers. nih.govrsc.orgnih.govnih.govresearchgate.netmdpi.com The synthetic versatility of both 1,3,5-trisubstituted benzenes and 1,3,5-triazines allows for the creation of a wide variety of dendritic and oligomeric structures with tailored properties for applications in catalysis, chemical sensing, and materials science. nih.gov

Standardization in Analytical Methodologies for Benzene-Related Compounds

The accurate and reliable quantification of benzene and its derivatives, including alkylbenzenes like this compound, is crucial for environmental monitoring, industrial process control, and research. A variety of analytical methods are employed for this purpose, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most common.

Standardized methods for the analysis of benzene in various matrices have been established by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) in the United States and the Central Pollution Control Board (CPCB) in India. nih.govosha.gov These methods often involve sampling onto an adsorbent material, followed by thermal or solvent desorption and analysis by GC.

The choice of detector for GC analysis depends on the required sensitivity and selectivity. Common detectors include:

Flame Ionization Detector (FID): Provides good sensitivity for hydrocarbons. nih.gov

Photoionization Detector (PID): Offers high sensitivity for aromatic compounds. nih.govgdscorp.com

Mass Spectrometry (MS): Provides definitive identification and quantification, especially in complex matrices. nih.govgdscorp.com

HPLC is another powerful technique for the analysis of benzene derivatives, particularly for less volatile or thermally labile compounds. sielc.com Reverse-phase HPLC with a suitable stationary phase, such as C18, is often used. sielc.com The development of new analytical methods and the use of derivatizing agents, such as 1,3,5-trimethoxybenzene, can enhance the selectivity and sensitivity for specific analytes in complex samples. rsc.org

The table below summarizes some of the common analytical techniques used for benzene and related compounds.

| Analytical Technique | Principle | Common Applications | Detection Limits |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by GC followed by identification and quantification by MS. | Gold standard for quantifying benzene in various samples. gdscorp.com | Sub-ppb to ppt (B1677978) levels. nih.gov |

| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation by GC and detection based on the ionization of analytes in a hydrogen flame. | Analysis of volatile organic compounds, including benzene. nih.gov | Low ppb to low ppt range. nih.gov |

| Gas Chromatography-Photoionization Detection (GC-PID) | Separation by GC and detection based on the photoionization of analytes by UV light. | Sensitive detection of aromatic compounds like benzene. nih.gov | Low ppb to low ppt range. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of analytes between a stationary phase and a mobile liquid phase. | Analysis of a wide range of benzene derivatives. osha.gov | Dependent on detector and analyte. |

Future Research Directions and Perspectives

Rational Design of Next-Generation 1,3,5-Trisubstituted Benzene-Based Materials

The C3 symmetry of the 1,3,5-trisubstituted benzene (B151609) core, as seen in 1,3,5-tripentylbenzene, is a powerful tool for the rational design of advanced materials. This structural motif allows for the creation of molecules that can self-assemble into highly ordered supramolecular structures. For instance, derivatives like benzene-1,3,5-tricarboxamides (BTAs) with various side chains are known to form supramolecular polymers through threefold hydrogen bonding. rsc.org These polymers can then organize into larger architectures such as columnar liquid crystals or two-dimensional honeycomb networks. mpg.de

Furthermore, the 1,3,5-trisubstituted benzene scaffold is instrumental in the field of molecular recognition. By attaching binding elements to the benzene core, it is possible to create "preorganized" host molecules where the binding sites are oriented for optimal interaction with guest molecules. beilstein-journals.org The steric effects of the substituent groups can direct the binding elements to the same face of the central ring, enhancing binding affinity. beilstein-journals.org

| Material Type | Key Structural Feature | Potential Application | Governing Interactions |

|---|---|---|---|

| Columnar Liquid Crystals | Self-assembly of disc-shaped molecules | Organic electronics, sensors | π-π stacking, hydrogen bonding |

| Supramolecular Polymers | Directional non-covalent bonds | Biomaterials, nanotechnology | Hydrogen bonding, hydrophobic effects |

| Molecular Hosts | Preorganized binding cavities | Chemical separations, catalysis | Host-guest interactions |

Sustainable and Green Chemistry Approaches in Synthesis

The synthesis of polysubstituted benzenes, including this compound, has traditionally relied on methods that are not environmentally friendly. However, the principles of green chemistry are driving the development of more sustainable synthetic routes. A key focus is the use of catalytic systems that are efficient, reusable, and operate under mild conditions.

Organocatalytic benzannulation strategies have emerged as a promising green approach for constructing functionalized benzene compounds. rsc.org These methods avoid the use of toxic or expensive metal catalysts and often proceed with high chemo- and regioselectivity. For example, [3+3] and [4+2] benzannulation reactions catalyzed by secondary amines can produce polysubstituted benzenes from readily available starting materials. rsc.org

Another avenue of research is the development of one-pot tandem reactions that minimize waste by combining multiple synthetic steps into a single process. nih.gov The cyclotrimerization of alkynes or ketones is a direct method to produce 1,3,5-trisubstituted benzenes. bohrium.comsapub.org Modern approaches focus on using more environmentally benign catalysts, such as copper(II) chloride, which is cheaper and more abundant than many traditional catalysts. sapub.org The development of solvent-free reaction conditions or the use of greener solvents further enhances the sustainability of these synthetic methods. chim.it

| Synthetic Approach | Key Principle | Advantages | Example Catalyst/Reagent |

|---|---|---|---|

| Organocatalytic Benzannulation | Metal-free catalysis | Reduced toxicity, mild conditions | Secondary amines (e.g., L-proline) |

| Catalytic Cyclotrimerization | Atom economy | Direct formation of the benzene ring | Copper(II) chloride, Lewis acids |

| One-Pot Tandem Reactions | Process intensification | Reduced waste, time, and energy | Vinyl malononitriles and nitroolefins |

Exploration of Novel Biological and Biomedical Applications

The 1,3,5-trisubstituted benzene framework is a versatile scaffold for the design of new bioactive molecules and biomaterials. While this compound itself may not have direct biological applications, its derivatives are being actively investigated for their potential in medicine.

One area of interest is the development of anticancer agents. For instance, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) has been studied for its potential to treat breast and cervical cancer. mdpi.comresearchgate.net This compound has been shown to interact with DNA, suggesting a mechanism for its cytotoxic effects. mdpi.comresearchgate.net The symmetrical arrangement of the carboxyphenyl groups allows for specific interactions with biological macromolecules.

In the realm of biomaterials, water-soluble supramolecular polymers based on benzene-1,3,5-tricarboxamides (BTAs) show great promise. nih.govnih.gov These materials can self-assemble into nanofibers that can mimic the dynamic nature of biological systems. nih.gov Studies have shown that these BTA-based materials have low cytotoxicity and can maintain their structure in the presence of proteins, making them suitable candidates for applications such as drug delivery and tissue engineering. nih.govnih.gov The ability to functionalize the periphery of the BTA molecules allows for the tuning of their interactions with biological entities. nih.gov

Advanced Theoretical and Experimental Synergy for Complex System Understanding

A deeper understanding of the behavior of 1,3,5-trisubstituted benzene systems is being achieved through the powerful synergy of advanced theoretical and experimental techniques. Computational modeling, in particular, has become an indispensable tool for predicting and rationalizing the properties of these complex molecular assemblies.

Molecular dynamics (MD) simulations have been employed to study the self-assembly of benzene-1,3,5-tricarboxamides. rsc.org These simulations provide insights into the specific intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the formation of supramolecular structures. rsc.org Coarse-grained molecular simulations have also been used to investigate the interactions between BTA fibers and proteins, which is crucial for their development as biomaterials. nih.govnih.gov

Density functional theory (DFT) calculations are being used to study the electronic structure of these molecules and to predict their behavior in various applications. rsc.org For example, DFT has been used to investigate the self-assembly of 1,3,5-triethynylbenzene (B1295396) on silicon surfaces for the fabrication of molecular wires. rsc.org The combination of these theoretical studies with experimental techniques such as spectroscopy, microscopy, and X-ray diffraction allows for a comprehensive understanding of these systems, accelerating the design and discovery of new materials with tailored properties. researchgate.net

Q & A

Q. How can QSAR models predict this compound’s environmental persistence and bioaccumulation potential?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) tools like EPI Suite estimate biodegradation half-lives (e.g., BIOWIN models) and bioaccumulation factors (BCF). Molecular descriptors (logP, polar surface area) are derived from computational chemistry software (e.g., Gaussian). Experimental validation uses OECD 307 soil degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.